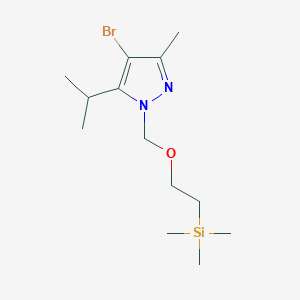
(3R,4S)-3,4-Dihydroxy-1-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the reduction of a suitable precursor, such as a 3,4-dihydroxy-1-methyl-2-pyrrolidinone derivative, using a chiral catalyst to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of (3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone often employs large-scale stereoselective synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure the consistent production of the compound.
化学反応の分析
Types of Reactions
(3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.
科学的研究の応用
(3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.
類似化合物との比較
Similar Compounds
(3R,4S)-3,4-dihydro-8-hydroxy-4-methoxy-3-methylisocoumarin: This compound shares a similar stereochemistry but differs in its functional groups and overall structure.
3,4-dihydroxy-3-methyl-2-pentanone: Another stereoisomer with different biological activities.
Uniqueness
(3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone is unique due to its specific stereochemistry and the resulting chemical and biological properties. Its distinct configuration allows for selective interactions with biological targets, making it valuable in various research and industrial applications.
特性
分子式 |
C5H9NO3 |
|---|---|
分子量 |
131.13 g/mol |
IUPAC名 |
(3R,4S)-3,4-dihydroxy-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H9NO3/c1-6-2-3(7)4(8)5(6)9/h3-4,7-8H,2H2,1H3/t3-,4+/m0/s1 |
InChIキー |
RMMQKNQPIJLGKP-IUYQGCFVSA-N |
異性体SMILES |
CN1C[C@@H]([C@H](C1=O)O)O |
正規SMILES |
CN1CC(C(C1=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazolo[3,4-B]pyridine](/img/structure/B13976930.png)





![6H-Pyrido[1,2-e][1,2,5]oxathiazine](/img/structure/B13976972.png)



![benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate](/img/structure/B13976984.png)


